molecular formula C20H16N4OS B2565830 3-amino-N-(4-methylphenyl)-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide CAS No. 496019-23-9

3-amino-N-(4-methylphenyl)-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B2565830
CAS No.: 496019-23-9
M. Wt: 360.44
InChI Key: FXGRIHXUIMOIJL-UHFFFAOYSA-N
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Description

3-amino-N-(4-methylphenyl)-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide is a complex organic compound that belongs to the class of thienopyridines. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and therapeutic applications.

Mechanism of Action

The compound also contains an amide group, which can participate in hydrogen bonding, potentially allowing the compound to interact with biological targets such as proteins or enzymes. The presence of the thieno[2,3-b]pyridine moiety could also contribute to its potential biological activity, as compounds containing this moiety are known to exhibit various pharmacological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-(4-methylphenyl)-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thieno[2,3-b]pyridine Core: This step involves the cyclization of appropriate starting materials under specific conditions to form the thieno[2,3-b]pyridine core.

    Amination: Introduction of the amino group at the 3-position of the thieno[2,3-b]pyridine core.

    Coupling with 4-Methylphenyl and Pyridin-4-yl Groups: This step involves coupling reactions to attach the 4-methylphenyl and pyridin-4-yl groups to the core structure.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group at the 2-position.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-amino-N-(4-methylphenyl)-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted analogs.

Scientific Research Applications

Therapeutic Applications

The compound has shown promise in various therapeutic areas:

Cancer Research

Research indicates that derivatives of thieno[2,3-b]pyridine compounds exhibit anticancer properties. The compound's structural features allow it to interact with specific kinases involved in cancer cell proliferation. For instance, studies have reported that similar compounds can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .

Neurological Disorders

There is growing interest in the potential of this compound as a treatment for neurological disorders such as Alzheimer's disease and schizophrenia. Positive allosteric modulators targeting muscarinic receptors (M1 and M4) have been linked to improved cognitive function and reduced symptoms in preclinical models . The compound's ability to modulate neurotransmitter systems may provide therapeutic benefits in these contexts.

Antimicrobial Activity

Some studies have explored the antimicrobial properties of thieno[2,3-b]pyridine derivatives. Compounds with similar structures have demonstrated activity against various bacterial strains, suggesting that this compound may also possess antimicrobial potential .

Case Study 1: Anticancer Activity

In a study investigating the antiproliferative effects of thieno[2,3-b]pyridine derivatives on cancer cell lines, it was found that compounds similar to 3-amino-N-(4-methylphenyl)-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide exhibited significant inhibition of cell growth in HeLa and A375 cells. The IC50 values indicated potent activity against these cancer types, supporting further development as anticancer agents .

Case Study 2: Neurological Applications

Research on positive allosteric modulators for muscarinic receptors highlighted the potential of thieno derivatives in enhancing cognitive functions in Alzheimer's models. The administration of these compounds resulted in improved memory retention and reduced behavioral deficits in rodent models .

Comparison with Similar Compounds

Similar Compounds

    3-amino-4-{(3S)-3-[(2-ethoxyethoxy)methyl]piperidin-1-yl}thieno[2,3-b]pyridine-2-carboxamide: This compound shares a similar thieno[2,3-b]pyridine core but has different substituents, leading to distinct biological activities.

    N-[2(3,4)-aminophenyl]-4-({4-methyl-3-[4-(pyridin-3-yl)pyrimidin-2-ylamino]phenyl}aminomethyl)benzamides: This compound contains a pharmacophoric 2-(arylamino)pyrimidine fragment and is synthesized from substituted benzoic acid.

Uniqueness

3-amino-N-(4-methylphenyl)-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its structure allows for various modifications, making it a versatile compound for research and development.

Biological Activity

3-amino-N-(4-methylphenyl)-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide is a synthetic compound belonging to the thienopyridine class, which has garnered attention for its potential therapeutic applications, particularly in oncology. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C21H18N4OSC_{21}H_{18}N_{4}OS, and it features a thieno[2,3-b]pyridine core structure with an amino group and aromatic substituents. The structural characteristics contribute to its biological activities.

The biological activity of this compound primarily involves:

  • Enzyme Inhibition : The compound is believed to inhibit specific enzymes involved in cancer cell proliferation. It binds to the active sites of these enzymes, disrupting their function and leading to decreased cell viability.
  • Impact on Cancer Stem Cells (CSCs) : Studies indicate that this compound affects CSC populations in breast cancer cell lines, reducing their viability and altering metabolic pathways crucial for tumor growth .

Anticancer Activity

Research has demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines, particularly breast cancer cells such as MDA-MB-231 and MCF-7.

  • Cytotoxicity Assessment : In vitro studies using the MTT assay revealed that at a concentration of 0.05 µM, the compound significantly reduced cell viability within 24 hours. Higher concentrations (up to 25 µM) further enhanced cytotoxicity over extended treatment periods .
Cell LineConcentration (µM)Viability (%) after 24hViability (%) after 48hViability (%) after 72h
MDA-MB-2310.05~70~50<30
MDA-MB-2312.5~40<20<10
MCF-70.05~80~60~40

Metabolic Profiling

A comprehensive metabolic profiling identified significant alterations in glycolysis and gluconeogenesis pathways upon treatment with the compound. This suggests that it not only affects cell viability but also disrupts metabolic homeostasis within cancer cells .

Case Studies

Several studies have explored the therapeutic potential of thienopyridine derivatives, including this specific compound:

  • Study on Breast Cancer Cells : A study focused on the effects of this compound on breast cancer stem cells showed a marked decrease in specific glycosphingolipid expressions linked to tumor aggressiveness .
  • In Vivo Models : Although primarily in vitro data exists, preliminary in vivo studies have indicated promising results regarding tumor growth inhibition in xenograft models when treated with similar thienopyridine derivatives.

Properties

IUPAC Name

3-amino-N-(4-methylphenyl)-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4OS/c1-12-2-4-14(5-3-12)23-19(25)18-17(21)15-6-7-16(24-20(15)26-18)13-8-10-22-11-9-13/h2-11H,21H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXGRIHXUIMOIJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=C(C3=C(S2)N=C(C=C3)C4=CC=NC=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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